Leuprolide Acetate EP Impurity D is a synthetic peptide derivative of Leuprolide, a gonadotropin-releasing hormone (GnRH) analog. This compound is primarily used in pharmaceutical research and development, particularly in the context of hormone-related therapies. It is classified as an impurity of Leuprolide Acetate, which is utilized in the treatment of hormone-responsive cancers such as prostate cancer and conditions like endometriosis.
Leuprolide Acetate EP Impurity D can be sourced from various suppliers, including Sigma-Aldrich and Axios Research, where it is available as a certified reference material. It falls under the classification of pharmaceutical secondary standards and is often used in quality control settings to assess the purity and composition of Leuprolide formulations . The compound has a molecular formula of and a molecular weight of approximately 1251.46 g/mol .
The synthesis of Leuprolide Acetate EP Impurity D typically involves peptide coupling reactions, which can be performed using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The SPPS method, originally described by Merrifield, allows for the sequential addition of protected amino acids to form a nonapeptide chain .
Leuprolide Acetate EP Impurity D has a complex molecular structure characterized by multiple amino acid residues. Its structure includes:
The InChI key for this compound is GFIJNRVAKGFPGQ-LIJARHBVSA-N, which provides a unique identifier for its chemical structure .
Leuprolide Acetate EP Impurity D can undergo several types of chemical reactions:
Leuprolide Acetate EP Impurity D has several scientific applications:
This compound's unique properties make it valuable in both research settings and pharmaceutical development processes.
Leuprolide Acetate EP Impurity D (Chemical Name: [4-(O-acetyl-l-serine)]leuprorelin) is a structurally characterized process-related impurity arising during the synthesis of leuprolide acetate, a gonadotropin-releasing hormone (GnRH) analogue. This impurity is defined by a specific modification at the fourth amino acid residue of the canonical leuprolide sequence, where the native serine undergoes O-acetylation. Its molecular formula is C₆₁H₈₆N₁₆O₁₃, with a molecular weight of 1,251.43 g/mol for the free base [3] [5] [8].
The formation of this impurity is intrinsically linked to leuprolide’s synthetic pathway. Leuprolide is a nonapeptide (sequence: Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) manufactured via solid-phase peptide synthesis (SPPS). Acetylation at Ser⁴ typically occurs during side-chain protection or deprotection steps, where incomplete reactions or reagent interactions introduce this acetyl group. The presence of Impurity D thus reflects subtle kinetic or stoichiometric imbalances in the synthesis [5] [8]. Analytically, Impurity D is chromatographically and spectroscopically distinct from leuprolide and other impurities like Leuprolide EP Impurity I (which features 5-oxo-D-proline at position 1) [2]. Its identification underscores the susceptibility of complex peptides to site-specific modifications during manufacturing.
Property | Specification |
---|---|
Chemical Name | [4-(O-acetyl-l-serine)]leuprorelin |
Synonyms | [Ser(Ac)]⁴-Leuprolide (USP); Leuprolide EP Impurity D |
CAS Number | 1926163-25-8 (free base) |
Molecular Formula | C₆₁H₈₆N₁₆O₁₃ |
Molecular Weight | 1,251.43 g/mol |
Amino Acid Sequence | 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-N-acetyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide |
Key Structural Feature | O-Acetyl modification at Ser⁴ residue |
Impurity D is recognized as a "qualified impurity" in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandating strict controls during leuprolide acetate production. Regulatory guidelines (ICH Q3A/B) require impurities ≥0.1% to be identified, quantified, and toxicologically qualified in drug submissions. Impurity D’s designation in pharmacopeial monographs necessitates reference standards for precise quantification in quality control (QC) workflows [2] [5] [8].
Suppliers provide Impurity D with comprehensive characterization data—including HPLC, mass spectrometry, and NMR—to ensure regulatory compliance for Abbreviated New Drug Applications (ANDAs) and commercial batch testing. For instance, SynZeal’s material (Catalog: SZ-L066028) includes method validation protocols for impurity tracking, enabling manufacturers to establish stringent acceptance criteria (typically ≤1.0–2.0%) [5] [8]. Crucially, this impurity’s behavior during stability studies (e.g., under thermal or pH stress) informs packaging and storage conditions for leuprolide products. Failure to monitor Impurity D risks non-compliance with current Good Manufacturing Practices (cGMP) and potential regulatory actions [8].
Application Context | Purpose | Pharmacopeial Standards |
---|---|---|
Analytical Method Development | Optimizing HPLC/UV-MS methods for impurity resolution | EP/EP Monograph 01/2023:2078 |
Method Validation (AMV) | Establishing specificity, accuracy, and LOQ/LOD | ICH Q2(R1) |
Quality Control (QC) | Batch release testing of leuprolide acetate | USP <1086> |
Stability Studies | Assessing impurity growth under stress conditions | ICH Q1A(R2) |
ANDAs | Demonstrating impurity control in generic formulations | FDA Guidance for Industry |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1